Gts-21 - 148372-04-7

Gts-21

Catalog Number: EVT-270354
CAS Number: 148372-04-7
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DMXB-A is a dimethoxybenzene.
GTS-21 (also known as DMBX-A), is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist that has demonstrated memory and cognition enhancement activity in human clinical trials. Athenagen licensed the exclusive rights to the compound and a related library of analogs as part of the acquisition of Osprey Pharmaceutical Company in April 2006. GTS-21 has been studied in multiple Phase I studies in healthy volunteers and one Phase I/II study in schizophrenic patients. In all studies, the compound was well tolerated. In a Phase I multi-dose, double-blind, placebo controlled study in healthy adults, GTS-21 also demonstrated cognitive enhancement across all doses, with a statistically significant improvement in attention related and memory related tasks (Kitagawa, et al. Neuropsychopharmacology (2003), 28, 542-551).
Overview

GTS-21, also known as 3-(2,4-dimethoxybenzylidene)-anabaseine or DMXBA, is a synthetic derivative of anabaseine, a natural product derived from nemertine toxins. This compound acts as a selective agonist for the alpha-7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive processes such as learning and memory. GTS-21 has been investigated for its potential therapeutic applications in cognitive dysfunction associated with various neurological disorders, including schizophrenia and Alzheimer's disease.

Source and Classification

GTS-21 is synthesized from anabaseine, a compound that has shown promise in enhancing cognitive functions. The synthesis typically involves the reaction of 2,4-dimethoxybenzaldehyde with anabaseine under acidic conditions. It is classified as a nicotinic acetylcholine receptor agonist, specifically targeting the alpha-7 subtype. This receptor is predominantly found in the central nervous system and is implicated in modulating neurotransmitter release and synaptic plasticity.

Synthesis Analysis

Methods and Technical Details

The synthesis of GTS-21 can be achieved through several methods, primarily involving condensation reactions. The most common method reported involves the following steps:

  1. Starting Materials: Anabaseine hydrochloride is reacted with 2,4-dimethoxybenzaldehyde in an acidic alcohol medium.
  2. Reaction Conditions: The reaction mixture is typically heated to approximately 70°C.
  3. Purification: After completion, the product can be precipitated and purified using recrystallization techniques from less polar solvents to achieve higher yields and purity.

The efficiency of this synthesis route has been improved over time, allowing for better yields and more reproducible results .

Molecular Structure Analysis

Structure and Data

GTS-21 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula of GTS-21 is C₁₃H₁₅N₂O₂, with a molecular weight of 235.27 g/mol. The structure includes:

  • Two methoxy groups (–OCH₃) attached to a benzylidene moiety.
  • A central nitrogen atom linked to a piperidine derivative.

The three-dimensional conformation of GTS-21 allows it to effectively bind to the alpha-7 nicotinic acetylcholine receptor, facilitating its agonistic activity .

Chemical Reactions Analysis

Reactions and Technical Details

GTS-21 undergoes various chemical reactions that are critical for its synthesis and functional activity:

  1. Aldol Condensation: The initial step involves an aldol-like condensation reaction between nicotinic acid ethyl ester and N-benzoyl piperidone to yield intermediate diketones.
  2. Rearrangement: This intermediate then rearranges in the presence of concentrated hydrochloric acid at elevated temperatures to form anabaseine hydrochloride.
  3. Final Product Formation: The conversion of anabaseine hydrochloride to GTS-21 involves further purification steps including extraction with organic solvents and chromatographic techniques.

These reactions are essential for obtaining GTS-21 in its active form suitable for biological assays .

Mechanism of Action

Process and Data

GTS-21 exerts its effects primarily through activation of the alpha-7 nicotinic acetylcholine receptor located in the brain. Upon binding to this receptor, GTS-21 induces several intracellular signaling pathways that enhance synaptic transmission and plasticity. Key aspects of its mechanism include:

  1. Calcium Influx: Activation of the alpha-7 receptor leads to an influx of calcium ions into neurons, which promotes neurotransmitter release.
  2. Cytokine Modulation: GTS-21 has been shown to modulate immune responses by influencing cytokine production in T cells, particularly promoting regulatory T cell development .
  3. Cognitive Enhancement: By improving cholinergic signaling in the brain, GTS-21 enhances cognitive functions such as memory retention and learning capabilities .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GTS-21 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in protic solvents like water, methanol, and ethanol due to its ionic nature when in salt form.
  • Stability: While stable as a dried salt, aqueous solutions should be refrigerated to maintain efficacy.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are vital for determining appropriate formulations for clinical use .

Applications

Scientific Uses

GTS-21 has garnered significant interest in various fields due to its pharmacological properties:

  1. Cognitive Enhancement: Research indicates that GTS-21 can improve memory performance in both experimental models and human subjects.
  2. Neurological Disorders: Clinical trials are ongoing to assess its efficacy in treating cognitive deficits associated with schizophrenia and Alzheimer's disease .
  3. Immunomodulation: Its ability to influence T cell differentiation suggests potential applications in autoimmune diseases or conditions requiring modulation of immune responses .
Introduction to GTS-21: Historical Context and Therapeutic Rationale

Discovery and Development: From Anabaseine to Synthetic Derivatives

The discovery of GTS-21 originates from the study of anabaseine, a neurotoxic alkaloid isolated from Nemertine marine worms. Anabaseine demonstrated broad nAChR agonist activity but lacked receptor selectivity and exhibited significant toxicity. Researchers at the University of Florida (Gainesville) and Taiho Pharmaceutical Co. (Tokushima) collaborated to synthesize structurally modified anabaseine derivatives with improved safety and selectivity profiles. This effort yielded GTS-21 as the 21st compound in their synthetic series, hence its designation [1] [3].

Key structural modifications involved introducing a 2,4-dimethoxybenzylidene moiety at the anabaseine pyridine ring (Table 1). This alteration significantly enhanced binding affinity and functional selectivity for neuronal α7 nAChRs over muscle-type nAChRs and other off-target receptors [5] [9]. The compound demonstrated superior properties compared to earlier analogs: greater metabolic stability, improved blood-brain barrier penetration, and reduced adverse effect liability in preliminary models. Subsequent identification of 4-OH-GTS-21 as its principal active metabolite revealed this derivative contributed substantially to in vivo efficacy through potent α7 activation [1] [3].

Table 1: Structural Evolution of GTS-21 from Anabaseine

CompoundCore StructureKey ModificationsReceptor Target Specificity
Anabaseine3,4,5,6-Tetrahydro-2,3'-bipyridineNone (Natural product)Broad nAChR agonist (α4β2, α3β4, α7)
GTS-21 (DMXBA)(3E)-3-(2,4-Dimethoxybenzylidene)-anabaseine2,4-Dimethoxybenzylidene substitutionSelective partial agonist at α7 nAChR
4-OH-GTS-213-(4-Hydroxy-2-methoxybenzylidene)-anabaseineDemethylation at 4-positionPotent α7 nAChR agonist

Theoretical Basis for Targeting α7 Nicotinic Acetylcholine Receptors (nAChRs)

The therapeutic rationale for GTS-21 centers on the unique physiological roles of α7 nAChRs in the central nervous system and periphery. These homomeric ligand-gated ion channels exhibit:

  • High Calcium Permeability: Unlike other nAChR subtypes, α7 receptors allow significant calcium influx upon activation (Ca²⁺:Na⁺ permeability ratio ≈10:1). This calcium acts as a critical second messenger, triggering downstream signaling cascades involved in neuroprotection, synaptic plasticity, and gene expression [1] [4].
  • Rapid Desensitization: α7 receptors desensitize quickly after agonist binding. While limiting sustained ionotropic signaling, this property may favor metabotropic signaling pathways involving intracellular kinases [4] [7].
  • Widespread Expression: Abundant in brain regions critical for cognition (hippocampus, cortex), as well as in non-neuronal cells (immune cells, lung epithelium), suggesting roles beyond neurotransmission [4] [9].

GTS-21 acts as a partial agonist at α7 nAChRs. It binds with moderate affinity (Ki ≈ 10-100 nM) and elicits submaximal channel activation compared to full agonists like acetylcholine or choline. Crucially, it exhibits >100-fold selectivity for α7 over α4β2 nAChRs, minimizing off-target effects [1] [7]. Its therapeutic effects are theorized to stem from two primary mechanisms:

  • Ionotropic Signaling: Direct channel opening leading to calcium influx, activation of calcium-dependent kinases (e.g., PI3K/Akt, CaMKII), and promotion of synaptic plasticity and neurotrophic factor release (e.g., BDNF) [4] [7].
  • Metabotropic Signaling: Agonist binding triggers intracellular signaling cascades independent of (or supplementary to) significant ion flux. This involves interactions with JAK2/STAT3 pathways and inhibition of NF-κB-mediated transcription, particularly critical for its potent anti-inflammatory effects observed in glial cells and peripheral macrophages [4] [9].

Table 2: Key α7 nAChR Signaling Pathways Modulated by GTS-21

Signaling PathwayMechanism of ActivationDownstream EffectsFunctional Outcomes
Ionotropic (Ca²⁺ influx)Channel opening → Ca²⁺ entryActivation of CaMKII, PI3K/Akt, ERK1/2Enhanced synaptic plasticity, CREB phosphorylation, neuroprotection
Metabotropic (JAK2/STAT3)α7 intracellular domain interactionSTAT3 phosphorylationSuppression of pro-inflammatory cytokine synthesis (TNF-α, IL-1β, HMGB1)
NF-κB InhibitionReduced IκB kinase (IKK) activationDecreased nuclear translocation of NF-κBDownregulation of inflammatory gene expression

Clinical and Preclinical Relevance in Neurodegenerative and Neuropsychiatric Disorders

The potential of GTS-21 spans multiple therapeutic areas, driven by α7 nAChR involvement in cognitive function, neuroprotection, and inflammation control. Substantial preclinical data supports its efficacy, while early clinical trials offer proof-of-concept in humans.

Preclinical Evidence:

  • Cognitive Enhancement: In rodent models, GTS-21 (1-10 mg/kg, i.p. or p.o.) reversed deficits in novel object recognition (NOR) induced by NMDA receptor antagonists (e.g., MK-801). It also improved performance in radial arm maze and passive avoidance tasks, indicative of enhanced working and episodic memory [2] [5]. These effects were blocked by methyllycaconitine (MLA), confirming α7 dependence [2].
  • Neuroprotection: GTS-21 significantly attenuated neuronal cell loss in layers II-III of the parietal cortex induced by excitotoxic lesions of the nucleus basalis magnocellularis (nBM) in rats, modeling cholinergic degeneration in Alzheimer's disease [5]. It also protected against glutamate-induced excitotoxicity and ethanol-induced mitochondrial dysfunction in primary neuronal cultures via α7-mediated pathways [1].
  • Anti-Inflammation: Beyond the CNS, GTS-21 demonstrated potent systemic anti-inflammatory effects. In a murine model of hyperoxia-induced acute lung injury (HALI), GTS-21 (4 mg/kg, i.p.) reduced accumulation of the alarmin HMGB1 in airways and serum, decreased neutrophil/macrophage infiltration, and ameliorated lung tissue damage [9]. Similar α7-mediated suppression of macrophage activity reduced synovial inflammation in collagen-induced arthritis (CIA) and atrial fibrillation in septic mice [1] [3].

Clinical Evidence:

  • Cognitive Effects in Healthy Volunteers: A pivotal Phase I multiple-dose study demonstrated GTS-21's procognitive potential. Healthy male volunteers receiving GTS-21 (25, 75, or 150 mg t.i.d. for 5 days) showed dose-dependent improvements in attention (Digit Vigilance task), working memory (Spatial Working Memory), and episodic secondary memory (Word Recognition) compared to placebo. Maximal effects approached saturation between 75-150 mg doses [8].
  • Exploration in Neuropsychiatric Disorders: Early-phase clinical trials explored GTS-21 for schizophrenia, motivated by genetic links between α7 nAChR deficits and sensory gating abnormalities (e.g., P50 deficits) prevalent in the illness. While an initial proof-of-concept trial suggested potential benefits for negative symptoms and cognitive dysfunction [1] [14], subsequent Phase II trials were discontinued due to insufficient efficacy or strategic decisions [1] [3]. Trials for Alzheimer's disease, autism, and ADHD were similarly withdrawn or discontinued, highlighting challenges in translating preclinical efficacy to patient populations [1] [3].

Table 3: Summary of Key Preclinical and Clinical Findings for GTS-21

Model/DisorderKey FindingsProposed MechanismReference Source
Preclinical
MK-801-induced cognition deficit (Rats)Reversed PPI deficit & object recognition memory impairmentα7 nAChR agonism restoring glutamatergic tone [2]
nBM lesion neuroprotection (Rats)Reduced neuronal cell loss in parietal cortex layers II-IIIα7-mediated neurotrophic/anti-apoptotic signaling [5]
Hyperoxia-induced Lung Injury (Mice)Reduced HMGB1, neutrophils, protein leak; Improved histopathologyα7/JAK2/STAT3-mediated anti-inflammatory [9]
Collagen-Induced Arthritis (Mice)Reduced synovial inflammation and monocyte infiltrationCholinergic anti-inflammatory pathway (CAP) [1] [3]
Clinical
Healthy VolunteersDose-related improvement in attention, working memory, episodic memoryEnhanced α7 nAChR signaling in cognition networks [8]
Schizophrenia (Phase I/II)Initial proof-of-concept positive; Subsequent Phase II trials discontinuedInsufficient efficacy in later trials [1] [3]
Alzheimer's Disease TrialsDiscontinued or withdrawnDevelopment challenges [1] [3]

While GTS-21 has not yet advanced to clinical approval, it remains a vital pharmacological tool for elucidating α7 nAChR biology. Its development paved the way for subsequent, more potent α7 agonists and positive allosteric modulators (PAMs). The compound exemplifies the ongoing quest to leverage selective nAChR modulation for treating complex disorders of cognition and inflammation.

Properties

CAS Number

148372-04-7

Product Name

Gts-21

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3/b15-11+

InChI Key

RPYWXZCFYPVCNQ-RVDMUPIBSA-N

SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC

Solubility

Soluble in DMSO

Synonyms

3-(2,4-dimethoxybenzylidene)anabaseine
DMXBA
GTS 21
GTS-21

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.